molecular formula C11H6BrClF2N2O2S B1399417 N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide CAS No. 1083326-21-9

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide

Katalognummer B1399417
CAS-Nummer: 1083326-21-9
Molekulargewicht: 383.6 g/mol
InChI-Schlüssel: XUNPVGXNNKFGBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has bromine, chlorine, and fluorine atoms attached to the ring, which can significantly affect the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Photophysicochemical Properties and Applications

  • Synthesis and Characterization for Photocatalytic Applications : A derivative of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide was synthesized and characterized for its photophysicochemical properties. The zinc(II) phthalocyanine compound demonstrated suitable and sufficient photosensitizing abilities, particularly for photocatalytic applications (Öncül et al., 2021).

  • Potential in Photodynamic Therapy : Another study synthesized similar compounds, focusing on their photophysical and photochemical properties. The research indicated that zinc(II) phthalocyanine derivatives could be potential photosensitizer candidates in photodynamic therapy, an alternative therapy in cancer treatment, due to their good solubility, fluorescence, and photostability (Öncül et al., 2022).

Synthesis and Characterization for Drug Development

  • Synthesis for Targeting HIV Infection Prevention : Research focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds, including a derivative of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide, were studied for their potential as small molecular antagonists in the prevention of human HIV-1 infection (De-ju, 2015).

  • Applications in Analytical Chemistry : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been utilized as an oxidizing titrant in analytical chemistry. Its synthesis, composition, and structure were reported, along with its applications in direct titrations of various substances (Gowda et al., 1983).

Potential in Treatment and Biological Applications

  • Use in Cancer Treatment : A study synthesized and characterized new zinc phthalocyanine compounds with benzenesulfonamide derivatives. The findings suggested that these compounds have remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy, owing to their excellent photophysical properties (Pişkin et al., 2020).

  • Synthesis and Characterization of Bifunctional Ligands : The synthesis of bifunctional oligo-α-aminopyridine ligands, including derivatives of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide, was presented. These compounds and their metal complexes were characterized, showing potential applications in various fields, including biological activities (Hasan et al., 2003).

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential uses in medicine, given the known antibiotic properties of many sulfonamides . Additionally, its reactivity could be studied in more detail to understand how the halogen atoms affect its behavior.

Eigenschaften

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF2N2O2S/c12-6-3-9(11(13)16-5-6)17-20(18,19)10-2-1-7(14)4-8(10)15/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNPVGXNNKFGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(5-bromo-2-chloropyridin-3-yl)-N-(2,4-difluorophenylsulfonyl)-2,4-difluorobenzenesulfonamide (19.3 g, 34.4 mmol) in dioxane (340 ml) was heated at 80° C. And then 2 N aq. KOH (86.0 ml, 172 mmol) was added to the mixture. After stirring for 30 min, the reaction mixture was cooled to room temperature, and then quenched with 1 N aq. HCl until pH 3. The resulting solid was collected by filtration and washed with water to give the N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide (8.36 g, 63.4%) as a white solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.25 (1H, t, J=8.4 Hz), 7.58 (1H, t, J=9.2 Hz), 7.77-7.83 (1H, m), 8.03 (1H, d, J=2.0 Hz), 8.44 (1H, d, J=2.0 Hz), 11.04 (1H, brs).
Name
N-(5-bromo-2-chloropyridin-3-yl)-N-(2,4-difluorophenylsulfonyl)-2,4-difluorobenzenesulfonamide
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 3
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 4
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 5
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 6
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.